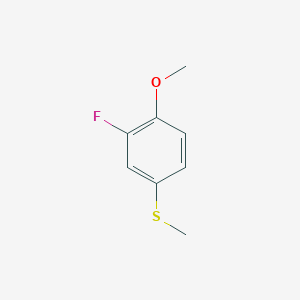

3-Fluoro-4-methoxyphenyl methyl sulfide

描述

3-Fluoro-4-methoxyphenyl methyl sulfide is an organic compound with the molecular formula C8H9FO2S. It is a versatile small molecule scaffold used in various chemical reactions and applications . The compound features a fluorine atom, a methoxy group, and a methyl sulfide group attached to a benzene ring, making it an interesting subject for chemical research and industrial applications.

属性

IUPAC Name |

2-fluoro-1-methoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYAKYSVAWECNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxyphenyl methyl sulfide typically involves the reaction of 3-fluoro-4-methoxyphenol with methylthiolating agents under specific conditions. One common method is the use of methyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction proceeds via nucleophilic substitution, where the methoxy group is introduced to the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.

化学反应分析

Types of Reactions

3-Fluoro-4-methoxyphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Methyl iodide, potassium carbonate, acetone.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Regeneration of the sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Fluoro-4-methoxyphenyl methyl sulfide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Fluoro-4-methoxyphenyl methyl sulfide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their chemical properties and biological activities .

相似化合物的比较

Similar Compounds

3-Fluoro-4-methoxyphenyl methyl sulfide: C8H9FO2S

(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: C9H11FO2S

(3,5-Difluoro-4-methoxyphenyl)boronic acid: C7H7BF2O3

Uniqueness

This compound is unique

生物活性

3-Fluoro-4-methoxyphenyl methyl sulfide (C₈H₉FOS) is an organosulfur compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, chemical properties, and relevant research findings.

The molecular structure of this compound includes a methoxy group and a fluorine atom attached to a phenyl ring, along with a methyl sulfide functional group. The presence of the electron-withdrawing fluorine atom is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can act as both a nucleophile and an electrophile, facilitating reactions that lead to the formation of covalent bonds with target molecules. This interaction can result in altered chemical properties and biological activities, particularly in pathways related to antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy is limited. Further investigations are necessary to elucidate its full antimicrobial potential.

Anticancer Activity

The compound has been explored for its potential as an anticancer agent. Studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar functional groups have demonstrated low micromolar growth inhibitory values against various cancer cell lines, including breast and colon cancer models . This suggests that this compound may also possess similar properties, warranting further exploration.

Case Study: Synthesis and Biological Evaluation

A study focused on the synthesis of fluoro-substituted phenyl compounds, including this compound, evaluated their biological activities against cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition, suggesting potential applications in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₉FOS | Contains one fluorine atom; investigated for anticancer properties |

| 3,5-Difluoro-4-methoxyphenyl methyl sulfide | C₉H₁₀F₂OS | Dual fluorination; potential for enhanced biological activity |

| 4-Methoxyphenyl ethyl sulfide | C₉H₁₂OS | Lacks fluorine; serves as a baseline for comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。